molecular formula C9H7NO2 B12364785 7-Hydroxy-2-(1H)-Quinolinone

7-Hydroxy-2-(1H)-Quinolinone

Cat. No.: B12364785
M. Wt: 161.16 g/mol
InChI Key: OAKSLLGJMFQYCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve scaling up the above-mentioned synthetic routes, ensuring the robustness and efficiency of the process. The use of green chemistry principles, such as visible light-mediated synthesis, is particularly favored for its environmental benefits .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Hydroxy-1H-quinolin-2-one can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents like halogens or alkylating agents are often used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .

Mechanism of Action

The mechanism of action of 7-hydroxy-1H-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . The compound’s structure allows it to interact with specific proteins and enzymes, leading to its biological effects.

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1,4a-dihydroquinoline-2,7-dione

InChI

InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-6H,(H,10,12)

InChI Key

OAKSLLGJMFQYCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C1C=CC(=O)N2

Origin of Product

United States

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